Fidrisertib, also known by its developmental code names such as BLU-782 and IPN-60130, is a small-molecule inhibitor specifically targeting the activin receptor-like kinase 2 (ALK2). This compound is primarily being developed for the treatment of fibrodysplasia ossificans progressiva, a rare genetic disorder characterized by abnormal bone formation in soft tissues. The International Nonproprietary Name (INN) for this compound is fidrisertib, and it has been granted orphan drug status to encourage its development for this rare condition .
Fidrisertib is classified under several categories including carbamates, furans, piperazines, piperidines, pyridazines, pyridines, and pyrroles. It is categorized as a small molecule and is currently in the investigational phase of drug development. The compound's chemical formula is , with an average molecular weight of approximately 562.715 g/mol .
The synthesis of fidrisertib involves multiple steps that begin with the screening of a small-molecule library to identify compounds that exhibit potent binding to the ALK2 receptor. This process includes iterative rounds of structure-guided drug design aimed at optimizing the compound for binding affinity, selectivity, and pharmacokinetic properties. The synthesis process can be summarized as follows:
Fidrisertib primarily undergoes reactions that involve its interaction with the ALK2 receptor. It selectively binds to the ALK2R206H variant with high affinity, effectively inhibiting its signaling pathway. This inhibition prevents downstream effects associated with heterotopic ossification without significantly affecting closely related receptors such as ALK1, ALK3, and ALK6 . The specificity of fidrisertib for its target receptor is crucial for minimizing off-target effects.
Fidrisertib functions by inhibiting the activity of mutant ACVR1 receptors involved in fibrodysplasia ossificans progressiva. When activin ligands are present, the type II receptor phosphorylates the type I receptor within its glycine/serine-rich domain, leading to activation of SMAD proteins that regulate transcription related to bone formation. By inhibiting this pathway, fidrisertib effectively prevents the pathological bone formation characteristic of this disorder .
Fidrisertib exhibits several notable physical and chemical properties:
These properties suggest that fidrisertib has favorable characteristics for oral bioavailability and potential permeability through biological membranes .
Fidrisertib's primary application lies in its potential therapeutic use for fibrodysplasia ossificans progressiva. Preclinical studies have demonstrated its ability to prevent injury-induced heterotopic ossification in relevant animal models, marking it as a promising candidate for treating this debilitating condition . Additionally, ongoing clinical trials aim to further establish its efficacy and safety profile in human subjects.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: